Product packaging for LY 215891(Cat. No.:CAS No. 68403-79-2)

LY 215891

Cat. No.: B1675614
CAS No.: 68403-79-2
M. Wt: 403.8 g/mol
InChI Key: CUCQDDZYZNBQFE-LKAFLBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Context as a Synthetic Cephalosporin (B10832234) Antibiotic

LY 215891 is classified as a synthetic antibiotic belonging to the cephalosporin class. Cephalosporins are a group of β-lactam antibiotics that are structurally similar to penicillins but generally exhibit greater stability against β-lactamase enzymes produced by certain bacteria. ontosight.aimsdmanuals.com These antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall, specifically targeting the cross-linking of peptidoglycan, a crucial component for cell wall integrity. ontosight.ainih.govwikipedia.org This disruption leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. ontosight.ainih.govwikipedia.org Cephalosporins are typically classified into generations based on their spectrum of antimicrobial activity and resistance to β-lactamases, with later generations generally having expanded coverage against Gram-negative bacteria. msdmanuals.comwikipedia.orgdroracle.ai this compound possesses a unique chemical structure featuring a cephalosporin nucleus with a side chain containing both a thiazolyl group and a hydroxyimino group. ontosight.ai This specific side chain is associated with its broad-spectrum antibacterial activity. ontosight.ai

Historical Development and Initial Characterization of Novel Cephems

The history of antimicrobial agents dates back to the discovery of penicillin in 1928, followed by its clinical use in the 1940s. med.or.jpamr-review.org The subsequent decades saw the discovery and development of various new classes of antimicrobial agents, including cephalosporins, which were originally derived from the fungus Acremonium. wikipedia.orgmed.or.jp Cephalosporins, along with cephamycins, constitute a subgroup of β-lactam antibiotics known as cephems. wikipedia.org The development of new cephems, such as this compound, represents ongoing research efforts to find effective agents against a range of bacteria, including those that have developed resistance to existing antibiotics. ontosight.ainih.govnih.gov Initial characterization of novel cephems like this compound involves evaluating their synthesis and biological characteristics, including their activity against various bacterial strains. nih.govmedchemexpress.com Studies have explored the synthesis and biological properties of new orally active cephems, including this compound. nih.gov Research has indicated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.commedchemexpress.com

Detailed research findings on the antibacterial activity of this compound against specific bacterial strains have been reported. For instance, studies have shown minimum inhibitory concentrations (MICs) for this compound against Klebsiella pneumoniae X26 and Escherichia coli EC14. medchemexpress.com

Here is a table summarizing some reported minimum inhibitory concentrations for this compound:

Bacterial StrainMIC (μg/mL)Source
Klebsiella pneumoniae X260.015 medchemexpress.com
Escherichia coli EC140.06 medchemexpress.com

This data highlights the potency of this compound against these specific Gram-negative bacterial strains in research settings. The development and characterization of such novel cephems are crucial in the context of rising antimicrobial resistance, which poses a significant threat to global public health. amr-review.orgnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN5O5S2 B1675614 LY 215891 CAS No. 68403-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68403-79-2

Molecular Formula

C12H10ClN5O5S2

Molecular Weight

403.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H10ClN5O5S2/c13-3-1-24-10-6(9(20)18(10)7(3)11(21)22)16-8(19)5(17-23)4-2-25-12(14)15-4/h2,6,10,23H,1H2,(H2,14,15)(H,16,19)(H,21,22)/b17-5+/t6-,10-/m1/s1

InChI Key

CUCQDDZYZNBQFE-LKAFLBCBSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(((2-aminothiazol-4-yl)hydroximinoacetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
LY 215891
LY-215891
LY215891

Origin of Product

United States

Molecular and Cellular Mechanisms of Antibacterial Action of Ly 215891

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall is a complex, mesh-like structure primarily composed of peptidoglycan. Peptidoglycan synthesis involves a series of enzymatic reactions, and LY 215891 interferes with the final stages of this process. ontosight.aiwikipedia.orgu-tokyo.ac.jp

Targeting Peptidoglycan Cross-linking

A critical step in peptidoglycan synthesis is the cross-linking of glycan strands by short peptide bridges. This cross-linking provides rigidity and strength to the cell wall. wikipedia.orgbiorxiv.org this compound specifically targets this cross-linking process. ontosight.ai By inhibiting the enzymes responsible for forming these peptide cross-links, this compound prevents the proper assembly of the peptidoglycan meshwork. ontosight.ai This disruption compromises the structural integrity of the bacterial cell wall. ontosight.aiwikipedia.org

Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes that play a vital role in peptidoglycan synthesis. wikipedia.orgu-tokyo.ac.jp They possess transpeptidase and, in some cases, transglycosylase activity, both of which are essential for building and remodeling the cell wall. wikipedia.orgu-tokyo.ac.jp β-lactam antibiotics, including cephalosporins like this compound, exert their effect by binding to the active site of PBPs. wikipedia.org This binding is often irreversible, leading to the acylation and inactivation of the PBP enzymes. wikipedia.org The structural similarity between β-lactam antibiotics and the D-alanyl-D-alanine portion of peptidoglycan precursors facilitates their binding to the PBP active site. wikipedia.org While the search results confirm that β-lactams inhibit PBPs by preventing transpeptidation, specific detailed research findings on the direct interaction of this compound with particular PBPs were not extensively detailed in the provided snippets. However, as a cephalosporin (B10832234), its mechanism aligns with the known interaction of this class of antibiotics with PBPs. ontosight.aiwikipedia.org

Inhibition of Transglycosylase Activity

Beyond inhibiting the transpeptidation activity of PBPs, some antibiotics can also interfere with transglycosylase activity, another crucial step in peptidoglycan synthesis that involves the polymerization of glycan strands. u-tokyo.ac.jpnih.gov While β-lactams are primarily known for their interaction with PBPs and inhibition of transpeptidation, some research suggests potential interactions or indirect effects on transglycosylation. u-tokyo.ac.jpgoogle.comgoogleapis.com For instance, some glycopeptide antibiotics like vancomycin (B549263) are understood to inhibit transglycosylases by binding to peptidoglycan precursors, thereby preventing their utilization by the enzyme. googleapis.com The provided search results list this compound in the context of novel antibacterial agents that may modulate enzymatic processes, including those involving transglycosylase enzymes or their substrates. google.comgoogleapis.comgoogle.com This suggests that while the primary focus for this compound, as a cephalosporin, is on PBP-mediated transpeptidation inhibition, there might be considerations or ongoing research regarding its potential impact on transglycosylase activity, possibly through indirect mechanisms or in the context of multi-target approaches being explored in antibiotic development. google.comgoogleapis.commdpi.com

Downstream Cellular Consequences Leading to Bacterial Lysis

The inhibition of bacterial cell wall synthesis by this compound has significant downstream consequences for the bacterial cell. ontosight.ai As the peptidoglycan layer is weakened due to the impaired cross-linking, the bacterial cell wall loses its ability to withstand the high internal osmotic pressure. ontosight.aiwikipedia.orgbiorxiv.org This imbalance leads to the influx of water into the cell. ontosight.ai The compromised cell wall can no longer counteract this internal pressure, resulting in the swelling and eventual rupture of the bacterial cell membrane and cell wall, a process known as bacterial lysis. ontosight.aisandiego.edumicrozone.co.uk This cellular disintegration leads to bacterial death. ontosight.ai

The process of bacterial lysis can be influenced by various factors, including the activity of bacterial autolytic enzymes. googleapis.commdpi.com These enzymes are involved in the natural remodeling and degradation of peptidoglycan during normal bacterial growth and division. mdpi.comnih.gov When cell wall synthesis is inhibited by agents like this compound, the uncontrolled activity of these autolysins on the weakened cell wall can contribute to the rapid breakdown of the peptidoglycan structure and accelerate cell lysis. googleapis.com

Spectrum of Antibacterial Activity in Research Models

Efficacy against Gram-Positive Bacterial Strains

LY 215891 exhibits potent activity against Gram-positive bacteria. hodoodo.comcymitquimica.comtargetmol.cnhodoodo.comhodoodo.commedkoo.commedchemexpress.commedchemexpress.com

Studies on Staphylococcus aureus

Research indicates that this compound is effective against Staphylococcus aureus. hodoodo.commedchemexpress.com S. aureus is a significant Gram-positive pathogen known for causing various infections and developing antibiotic resistance. frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net

Activity against other Gram-Positive Organisms

Beyond S. aureus, this compound has shown activity against other Gram-positive organisms. ontosight.aicymitquimica.comtargetmol.cnhodoodo.comhodoodo.commedchemexpress.com Gram-positive bacteria encompass a wide variety of species, some of which are common pathogens. mdpi.combiomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netscielo.br

Efficacy against Gram-Negative Bacterial Strains

This compound also demonstrates potent activity against Gram-negative bacteria. hodoodo.comcymitquimica.comtargetmol.cnhodoodo.comhodoodo.commedkoo.commedchemexpress.commedchemexpress.com

Studies on Escherichia coli

Studies have investigated the efficacy of this compound against Escherichia coli. hodoodo.comtargetmol.cnhodoodo.comhodoodo.com E. coli is a Gram-negative bacterium commonly found in the intestines, though certain strains can cause infections. nih.govmdpi.com this compound exhibits potent activity against Escherichia coli strain EC14 with an MIC of 0.06 μg/mL. medchemexpress.commedchemexpress.commedchemexpress.com

Studies on Klebsiella pneumoniae

Research also highlights the activity of this compound against Klebsiella pneumoniae. targetmol.cnhodoodo.comhodoodo.com Klebsiella pneumoniae is a Gram-negative bacterium that can cause various infections, including pneumonia and urinary tract infections. mdpi.comcmac-journal.rucocukenfeksiyondergisi.orgnih.gov this compound exhibits potent activity against Klebsiella pneumoniae strain X26 with an MIC of 0.015 μg/mL. medchemexpress.commedchemexpress.commedchemexpress.com

Activity against other Gram-Negative Organisms

In addition to E. coli and K. pneumoniae, this compound has shown activity against other Gram-negative organisms. ontosight.aicymitquimica.comhodoodo.commedchemexpress.commedchemexpress.com Gram-negative bacteria are a diverse group, and their outer membrane presents a barrier that can affect antibiotic permeability. mdpi.combiomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netscielo.brmdpi.com

Below is a table summarizing some of the research findings on the antibacterial activity of this compound:

Bacterial SpeciesStrainActivityMIC (μg/mL)Source
Klebsiella pneumoniaeX26Potent0.015 medchemexpress.commedchemexpress.commedchemexpress.com
Escherichia coliEC14Potent0.06 medchemexpress.commedchemexpress.commedchemexpress.com
Gram-Positive BacteriaVariousPotent- hodoodo.comcymitquimica.comtargetmol.cnhodoodo.comhodoodo.commedkoo.commedchemexpress.commedchemexpress.com
Gram-Negative BacteriaVariousPotent- hodoodo.comcymitquimica.comtargetmol.cnhodoodo.comhodoodo.commedkoo.commedchemexpress.commedchemexpress.com

Note: MIC values are Minimum Inhibitory Concentrations, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Activity against Beta-Lactamase Producing Organisms

Minimum Inhibitory Concentration (MIC) values are a standard measure of the in vitro potency of an antimicrobial agent against a microorganism. Lower MIC values indicate greater potency. Available data for this compound includes MICs for specific research strains of Klebsiella pneumoniae and Escherichia coli, both of which can produce beta-lactamases ontosight.aimedchemexpress.com.

Bacterial SpeciesStrainBeta-Lactamase Status (if known)MIC (µg/mL)Source
Klebsiella pneumoniaeX26Not specified in source0.015 medchemexpress.com
Escherichia coliEC14Not specified in source0.06 medchemexpress.com

These reported MIC values suggest potent antibacterial activity against these specific research strains. The effectiveness of this compound against bacteria that produce beta-lactamases is a key characteristic, making it relevant in the context of increasing antimicrobial resistance driven by these enzymes ontosight.aimdpi.comacademicjournals.org. Further detailed research findings and broader data sets from research models evaluating this compound against a diverse collection of characterized beta-lactamase-producing clinical isolates would provide a more comprehensive understanding of its spectrum of activity in this challenging area of infectious diseases.

Research on Bacterial Resistance Mechanisms to Ly 215891

Elucidation of Resistance Pathways

Bacteria employ several strategies to resist the effects of β-lactam antibiotics, including enzymatic inactivation, reduced intracellular accumulation, and alteration of the antibiotic's target site. nih.govnih.govfrontiersin.org

Role of Beta-Lactamase Enzymes in Inactivation

Beta-lactamase enzymes are a primary mechanism of resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, a crucial structural component responsible for the antibiotic's activity, rendering it inactive. wikipedia.orgicureach.com While LY 215891, as a cephalosporin (B10832234), generally exhibits more stability to certain β-lactamases compared to penicillins, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases can still pose a threat to its efficacy. ontosight.aiicureach.com The Ambler classification categorizes β-lactamases into four classes based on their molecular structure and function. icureach.com

Contributions of Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration below the level required to exert their effect. nih.govnih.govfrontiersin.orgnih.gov These pumps can be substrate-specific or have broad specificity, contributing to multidrug resistance (MDR). nih.gov Overexpression of efflux pumps, often due to mutations in regulatory genes or the acquisition of efflux pump genes, can lead to decreased susceptibility or resistance to various antibiotics, including β-lactams. nih.govmdpi.commicrobiologyjournal.orgethz.ch The AcrAB-TolC efflux pump in Enterobacteriaceae is a well-characterized example of a system that can contribute to resistance against multiple antibiotic classes. microbiologyjournal.org

Impact of Target Site Alterations (e.g., PBPs)

Beta-lactam antibiotics primarily target penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis. ontosight.aiwikipedia.org Alterations in the structure or expression of PBPs can lead to reduced binding affinity of the antibiotic to its target, thus conferring resistance. nih.govfrontiersin.orgdroracle.ainih.govmdpi.com These alterations often arise from mutations in the genes encoding PBPs or through the acquisition of mosaic PBP genes from other bacteria. droracle.aimdpi.complos.org For instance, alterations in PBP2a are a key mechanism of methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). droracle.ai In Streptococcus pneumoniae, modifications in PBP1a, PBP2x, and PBP2b are associated with resistance to β-lactam antibiotics. mdpi.comnih.gov

Role of Outer Membrane Porin Modifications

In Gram-negative bacteria, the outer membrane acts as a barrier that controls the entry of substances, including antibiotics, into the cell. nih.govmdpi.comfrontiersin.org Porin channels embedded in the outer membrane facilitate the passive diffusion of hydrophilic antibiotics like β-lactams. nih.govmdpi.comfrontiersin.org Modifications in outer membrane porins, such as decreased production, loss, or alterations in channel properties, can reduce the influx of antibiotics into the periplasm and cytoplasm, contributing to resistance. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov For example, loss of the OprD porin in Pseudomonas aeruginosa is linked to carbapenem (B1253116) resistance. nih.govfrontiersin.org Similarly, alterations in porin profiles have been observed in resistant clinical isolates of Enterobacter aerogenes. nih.gov

Genetic and Molecular Basis of Resistance Development

The development of antibiotic resistance in bacteria is driven by genetic and molecular events. These include spontaneous mutations in chromosomal genes and the acquisition of foreign resistance genes through horizontal gene transfer mechanisms such as transformation, transduction, and conjugation. nih.govnih.govdroracle.ainih.govmdpi.com Mutations can lead to altered drug targets, overexpression of efflux pumps, or modification of enzymes that inactivate the antibiotic. frontiersin.orgnih.govdroracle.ainih.gov Horizontal gene transfer plays a crucial role in the rapid dissemination of resistance determinants within bacterial populations and across different species. mdpi.com The genetic basis of resistance can be complex, involving multiple genes and regulatory elements. nih.govarizona.edufrontiersin.org

Methodologies for Surveillance and Monitoring of Emerging Resistance

Surveillance and monitoring of antibiotic resistance are essential for tracking the emergence and spread of resistant strains, informing treatment guidelines, and implementing control measures. ontosight.ainih.govwho.int Methodologies include phenotypic susceptibility testing to determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate. medchemexpress.com Genotypic methods, such as PCR and whole-genome sequencing, are used to identify known resistance genes and detect novel mutations associated with resistance. plos.orgnih.govarizona.edu Surveillance programs often involve collecting bacterial isolates from clinical samples and monitoring their susceptibility patterns over time. nih.govwho.intnih.gov International and national surveillance networks, such as the Global Antimicrobial Resistance and Use Surveillance System (GLASS), play a vital role in collecting and sharing data on antibiotic resistance trends. nih.govnih.gov

Table: Mechanisms of Bacterial Resistance to β-Lactam Antibiotics

MechanismDescriptionImpact on this compound
Beta-Lactamase InactivationEnzymatic hydrolysis of the β-lactam ring.Potential inactivation, especially by ESBLs and carbapenemases. ontosight.aiicureach.com
Efflux Pump SystemsActive transport of the antibiotic out of the bacterial cell.Reduced intracellular concentration, leading to decreased susceptibility or resistance. nih.govmdpi.com
Target Site Alterations (PBPs)Modifications in penicillin-binding proteins, reducing antibiotic binding.Decreased affinity of this compound for its target, leading to reduced effectiveness. droracle.ainih.govmdpi.com
Outer Membrane Porin ModificationsAlterations in porin channels, reducing antibiotic influx (Gram-negative).Reduced entry of this compound into the bacterial cell. nih.govmdpi.comfrontiersin.org

Preclinical Research Methodologies and Animal Models for Ly 215891 Evaluation

In Vitro Antibacterial Efficacy Assessment

In vitro studies are fundamental for determining the direct impact of LY 215891 on bacterial growth and survival in a controlled laboratory setting. google.comfrontiersin.orgliofilchem.comscielo.brnih.gov These assessments help to quantify the compound's potency against a range of bacterial pathogens.

Standardized Dilution Tests for Minimum Inhibitory Concentration (MIC) Determinations

Standardized dilution tests, such as broth or agar (B569324) microdilution methods, are commonly employed to determine the Minimum Inhibitory Concentration (MIC) of antibacterial agents. frontiersin.orgliofilchem.comscielo.brnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a standard incubation period under specified conditions. nih.gov These methods typically involve preparing serial two-fold dilutions of the compound in a liquid medium or incorporating them into agar plates. frontiersin.orgliofilchem.comnih.govbmglabtech.com Bacterial cultures are then inoculated into the wells or onto the plates containing the different concentrations of the compound. google.comfrontiersin.orgliofilchem.comgoogleapis.com After incubation, the MIC is determined by identifying the lowest concentration of the compound where no visible bacterial growth is observed. frontiersin.orgliofilchem.comnih.govbmglabtech.com

This compound (identified as compound 6a in some contexts) has demonstrated potent antibacterial activity in in vitro assessments. medchemexpress.commedchemexpress.com For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria. medchemexpress.commedchemexpress.com Specific MIC values reported for this compound include 0.015 μg/mL for Klebsiella pneumoniae X26 and 0.06 μg/mL for Escherichia coli EC14. medchemexpress.commedchemexpress.com

Data Table: In Vitro MIC Values for this compound

Bacterial StrainMIC (μg/mL)Source
Klebsiella pneumoniae X260.015 medchemexpress.commedchemexpress.com
Escherichia coli EC140.06 medchemexpress.commedchemexpress.com

Bacterial Culture Systems for Mechanistic Studies

Bacterial culture systems are essential tools for conducting mechanistic studies to understand how this compound exerts its antibacterial effects. scielo.brnih.govnih.gov By growing bacteria under controlled conditions and exposing them to the compound, researchers can investigate the biochemical and cellular processes that are targeted or affected by this compound. nih.govnih.gov These systems allow for the analysis of various parameters, including changes in bacterial morphology, cell wall synthesis, protein production, or nucleic acid replication, depending on the suspected mechanism of action. googleapis.comnih.govnih.gov Pure bacterial cultures are foundational for such research, enabling detailed analysis of virulence, antibiotic susceptibility, and genetic manipulation to study the impact of specific genes on resistance or invasiveness. nih.gov

In Vivo Experimental Models

In vivo experimental models, particularly using animals, are crucial for evaluating the efficacy of antibacterial compounds within a complex biological system. google.comfrontiersin.orgmdpi.comnih.govduke.edunih.gov These models provide insights into how the compound is absorbed, distributed, metabolized, and excreted, as well as its effectiveness in clearing infections and its potential impact on the host. nih.govnih.gov

Rodent Models (e.g., Mice, Rats) for Pharmacological Characterization

Rodent models, such as mice and rats, are widely used in preclinical research for pharmacological characterization of potential drugs. google.comnih.govduke.eduscielo.brmdpi.com These models help to assess the compound's pharmacokinetic profile (what the body does to the drug) and pharmacodynamic effects (what the drug does to the body) in a living organism. nih.govnih.gov Studies in rodents can provide information on the compound's bioavailability, half-life, tissue distribution, and how it interacts with biological systems. nih.govnih.gov While rodent models have been primarily used for preclinical studies across various disease areas, including neurodegenerative diseases, their application extends to evaluating antibacterial agents. duke.edumdpi.com The choice of a specific rodent model depends on the research question and the type of infection being studied. mdpi.comfrontiersin.org

Application in Animal Infection Models

Animal infection models are indispensable for evaluating the efficacy of antibacterial agents against specific pathogens in a living host. frontiersin.orgnih.govnih.goviitri.orgplos.orgnih.gov These models involve experimentally infecting animals with a particular bacterium and then administering the test compound to assess its ability to prevent or treat the infection. nih.goviitri.orgplos.orgnih.gov Rodent models, including mice and rats, are frequently used in antibacterial infection studies. nih.govfrontiersin.org For example, various rodent models have been developed to study infections caused by pathogens like Klebsiella pneumoniae. frontiersin.org These models can involve different routes of infection to mimic natural routes of exposure. frontiersin.orgplos.org Evaluating the compound's effect on bacterial load, survival rates, and disease progression in these models provides critical data on its potential therapeutic value. nih.goviitri.org The demonstration of efficacy in such preclinical in vivo models is a crucial step before advancing to clinical trials. iitri.org

Comparative Analyses and Structure Activity Relationship Research

Comparative Studies with Other Cephalosporin (B10832234) Antibiotics

Comparative studies are essential for understanding the relative potency and spectrum of activity of new antibiotics like LY 215891 against existing therapeutic options. While detailed, extensive comparative datasets specifically featuring this compound alongside a wide range of other cephalosporins were not extensively detailed in the search results, its reported activity provides context within the cephalosporin class.

Cephalosporins are broadly classified into generations based on their antibacterial spectrum and activity against beta-lactamases nih.govpharmaffiliates.com. First-generation cephalosporins typically exhibit good activity against Gram-positive bacteria. Subsequent generations generally show increased activity against Gram-negative bacteria and improved stability against beta-lactamases, though Gram-positive coverage may vary pharmaffiliates.comwikipedia.orgechemi.com.

This compound has been reported to exhibit potent Gram-positive and Gram-negative antibacterial activity. For instance, it demonstrated minimum inhibitory concentrations (MICs) of 0.015 µg/mL against Klebsiella pneumoniae X26 and 0.06 µg/mL against Escherichia coli EC14. These values indicate high potency against these specific Gram-negative strains. Comparative studies involving other cephalosporins have shown varied activities against different bacterial panels. For example, comparisons of oral cephalosporins like cefaclor (B193732), cephalexin, and cephradine (B1668399) demonstrated differences in activity against E. coli, Proteus mirabilis, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella typhi, with cefaclor generally showing greater activity among the three against the tested isolates. Another study comparing various cephalosporins highlighted differences in their in vitro activity against Klebsiella pneumoniae, Proteus mirabilis, and Escherichia coli, noting that cefoxitin (B1668866) was particularly active against Gram-negative bacilli among the tested group.

The broad-spectrum activity reported for this compound, including against beta-lactamase producers, suggests characteristics often associated with later-generation cephalosporins uni.luwikipedia.org.

Comparative Studies with Other Beta-Lactam Antibiotics

Beta-lactam antibiotics encompass several classes, including penicillins, cephalosporins, carbapenems, and monobactams, all sharing the core beta-lactam ring structure nih.gov. While they share a common mechanism of inhibiting cell wall synthesis by targeting penicillin-binding proteins (PBPs), their spectra of activity and susceptibility to beta-lactamases vary significantly due to differences in their core structures and side chains.

This compound, as a cephalosporin, is part of this larger class. Comparative studies between different beta-lactam classes are frequently conducted to assess their relative efficacy against various pathogens and their stability against resistance mechanisms. For instance, comparisons have been made between cephalosporins and penicillins in treating specific infections, sometimes indicating differences in bacteriological and clinical cure rates depending on the pathogen. Studies have also compared the effectiveness of different beta-lactams, such as piperacillin-tazobactam (B1260346) and cefepime, against challenging infections. Carbapenems like meropenem (B701) and imipenem (B608078) are known for their broad spectrum, including activity against many resistant Gram-negative bacteria. Monobactams like aztreonam (B1666516) typically have a spectrum focused on Gram-negative aerobes.

Investigation of Structure-Activity Relationships (SAR) for Related Cephems

Structure-Activity Relationship (SAR) studies in the cephem series aim to understand how modifications to the core cephalosporin structure, particularly at the C-3 and C-7 positions, influence antibacterial activity, spectrum, pharmacokinetic properties, and stability against beta-lactamases.

The basic cephem nucleus, 7-aminocephalosporanic acid, can be modified at various positions to yield antibiotics with different properties pharmaffiliates.com. Substitutions at the C-7 amino group with various acyl side chains are particularly crucial for determining the antibacterial spectrum and potency. The presence of an aminothiazole ring and an oxime group in the C-7 side chain, as seen in this compound, is a common feature in many potent, broad-spectrum cephalosporins, especially those with enhanced activity against Gram-negative bacteria and improved stability against many beta-lactamases. The hydroxyimino group in this compound's side chain contributes to this characteristic uni.lu.

Modifications at the C-3 position also significantly impact the pharmacokinetic properties, potency, and stability of cephalosporins. The nature of the substituent at this position can influence factors such as plasma protein binding, half-life, and even the ability to penetrate bacterial membranes or resist enzymatic degradation. This compound features a chlorine atom at the C-3 position uni.lu. Different substituents at C-3, such as methyl, vinyl, or more complex heterocyclic or sulfur-containing groups, are found in other cephalosporins and contribute to their distinct profiles.

Advanced Research Avenues and Future Directions for Ly 215891 and Its Class

Strategies to Overcome Antimicrobial Resistance

Antimicrobial resistance (AMR) poses a significant global health challenge, necessitating the development of strategies to overcome the mechanisms by which bacteria evade the effects of antibiotics nih.govnih.gov. Understanding the types and mechanisms of antibacterial resistance is crucial for developing more effective treatment strategies nih.gov. Bacteria employ diverse mechanisms, including target site modifications, decreased influx, increased efflux pumps, and enzymatic inactivation of antibacterials nih.gov. Biofilm formation and horizontal gene transfer also contribute to resistance nih.gov.

Strategies to combat AMR include the rational use of antimicrobials, regulation of over-the-counter availability, improving hand hygiene, and enhancing infection prevention and control nih.gov. Thorough understanding of resistance mechanisms and innovation in new drugs and vaccines are also needed nih.gov. National and international policies and surveillance systems are essential components of these strategies. While the specific mechanisms of resistance that LY 215891 might face or strategies to enhance its activity against resistant strains were not detailed in the search results, research in this area for compounds with antibacterial activity is critical. Exploring how structural modifications to this compound might circumvent common resistance mechanisms, such as efflux pumps or enzymatic degradation, represents a potential avenue for future research.

Research on Novel Combination Therapies Involving this compound

Combination therapy is a well-established strategy in treating various diseases, including infections and cancer, aiming to improve efficacy, reduce the likelihood of resistance development, or minimize toxicity compared to monotherapy. The principle behind combination therapy often involves targeting multiple pathways or mechanisms simultaneously. In the context of antibacterial agents, combinations can be synergistic, additive, or antagonistic. Research into novel combination therapies is a key aspect of addressing drug resistance.

While the provided search results discuss combination therapies in various contexts, including cancer and B-cell acute lymphoblastic leukemia, specific research findings on novel combination therapies involving this compound for bacterial infections were not available. Given this compound's reported antibacterial activity medchemexpress.com, future research could explore its potential in combination with other antibacterial agents or compounds that inhibit resistance mechanisms (e.g., beta-lactamase inhibitors) to enhance its spectrum of activity or overcome existing resistance. Identifying synergistic combinations would be a critical step in this research avenue.

Exploration of Novel Derivatives and Analogs for Enhanced Activity

The exploration of novel derivatives and analogs of existing compounds is a common approach in drug discovery to improve potency, broaden the spectrum of activity, enhance pharmacokinetic properties, or reduce toxicity. By modifying the chemical structure of a lead compound, researchers can investigate the structure-activity relationship and optimize its therapeutic potential.

Although detailed information on the exploration of novel derivatives and analogs specifically of this compound was not found in the provided search results, the synthesis and biological characteristics of new orally active cephems, the class to which this compound belongs, were reported in 1993 medchemexpress.com. This historical context suggests that structural modifications within this class have been explored. Future research could involve designing and synthesizing novel analogs of this compound with modifications aimed at improving its binding affinity to bacterial targets, increasing its stability, enhancing its penetration into bacterial cells, or reducing its susceptibility to bacterial resistance mechanisms. This process often involves rational design based on structural information of the target or phenotypic screening of compound libraries.

Integration of this compound Research into Broader Antibiotic Discovery Programs

The discovery and development of new antibiotics are crucial for combating the rising threat of antimicrobial resistance. Broader antibiotic discovery programs often involve high-throughput screening of diverse chemical libraries, target-based approaches, and the exploration of natural products. These programs aim to identify compounds with novel mechanisms of action or activity against resistant pathogens. Funding initiatives support research and development of treatments for drug-resistant infections.

Q & A

Q. What is the known antibacterial spectrum of LY 215891, and how is it typically assessed in preliminary studies?

this compound exhibits activity against both Gram-negative and Gram-positive bacteria, as demonstrated in primary in vitro assays. Preliminary assessments often involve determining minimum inhibitory concentrations (MICs) using standardized broth microdilution or agar dilution methods. Researchers should validate results with replicate experiments and include control strains (e.g., E. coli ATCC 25922 for Gram-negative, S. aureus ATCC 29213 for Gram-positive) to ensure reproducibility .

Q. What experimental protocols are recommended to confirm the purity and structural identity of this compound in synthetic studies?

Newly synthesized this compound should undergo rigorous characterization, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). For purity, use chromatographic methods (e.g., HPLC with UV detection at relevant wavelengths) and compare retention times against reference standards. Ensure compliance with IUPAC guidelines for compound naming and data reporting .

Q. How should researchers address variability in this compound’s antibacterial activity due to differences in bacterial growth media?

Standardize growth conditions by using Mueller-Hinton broth (MHB) or other media validated by the Clinical and Laboratory Standards Institute (CLSI). Include detailed descriptions of media composition, pH, and incubation parameters (temperature, duration) in methods. Cross-reference results with alternative media (e.g., cation-adjusted MHB for P. aeruginosa) to identify media-dependent effects .

Q. What are the best practices for replicating this compound’s in vitro efficacy data in independent laboratories?

Document all experimental parameters, including reagent lot numbers, instrument calibration details, and bacterial passage numbers. Share raw data (e.g., absorbance readings for MIC assays) in supplementary materials. Use statistical tools like coefficient of variation (CV) to quantify inter-lab variability and validate protocols through collaborative ring trials .

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in preclinical models?

Follow institutional animal care guidelines (e.g., IACUC approvals) and the ARRIVE 2.0 framework for reporting in vivo studies. Include negative controls (vehicle-only groups) and positive controls (e.g., known nephrotoxic agents for renal toxicity assessments). Use blinded data analysis to minimize bias in toxicity scoring .

Advanced Research Questions

Q. How can researchers optimize experimental designs to investigate this compound’s mechanism of action while minimizing off-target effects?

Employ orthogonal assays (e.g., transcriptomics, proteomics, and metabolomics) to correlate antibacterial activity with molecular targets. Use knock-out bacterial strains or CRISPR interference to validate target specificity. Include counter-screens against mammalian cell lines to assess selectivity and rule out cytotoxicity .

Q. What methodologies are recommended to resolve contradictions in this compound’s efficacy data across different experimental models?

Apply the "principal contradiction" framework: identify the dominant variable (e.g., bacterial efflux pump expression, biofilm formation) driving discrepancies. Use factorial experimental designs to isolate contributing factors. For example, compare MICs in planktonic vs. biofilm-associated bacteria and quantify efflux pump activity via ethidium bromide accumulation assays .

Q. How should dose-response studies for this compound be structured to account for variable bacterial susceptibility across species?

Design multi-arm studies with species-specific dose ranges. Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Include adaptive dosing protocols for in vivo models, adjusting based on pharmacokinetic/pharmacodynamic (PK/PD) indices like AUC/MIC ratios .

Q. What statistical approaches are suitable for analyzing time-kill kinetics of this compound against multidrug-resistant isolates?

Employ time-kill curve assays with frequent sampling intervals (e.g., 0, 2, 4, 6, 24 hours). Analyze data using area under the bacterial killing curve (AUBKC) or log-reduction models. Apply mixed-effects regression to account for inter-isolate variability and censored data (e.g., detection limits) .

Q. How can researchers integrate this compound’s in vitro data with computational models to predict in vivo efficacy?

Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue penetration data (e.g., epithelial lining fluid concentrations). Validate predictions using hollow-fiber infection models (HFIM) that simulate human pharmacokinetics. Cross-validate results with machine learning algorithms trained on historical antibacterial datasets .

Methodological Guidance

  • Data Presentation : Include raw data tables in supplementary materials, with processed data (e.g., MICs, EC50) in the main text. Use boxplots or heatmaps to visualize variability .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like protocols.io .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions during peer review .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.